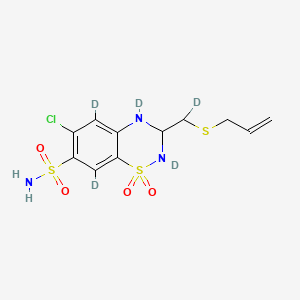

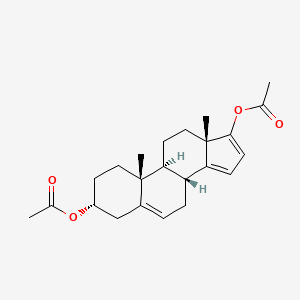

(3alpha)-Androsta-5,14,16-triene-3,17-diyl diacetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

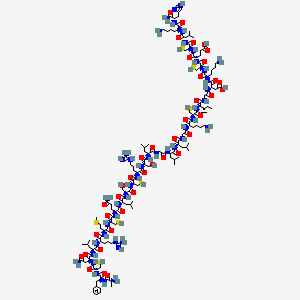

(3alpha)-Androsta-5,14,16-triene-3,17-diyl diacetate, also known as ATD, is a synthetic androgenic steroid hormone that has been used in scientific research for decades. ATD is a derivative of androgen, the male sex hormone, and is an important tool in the study of androgenic physiology and biochemistry. ATD has been used in experiments in animals, cell cultures, and in vitro studies, and is known to have a variety of biochemical and physiological effects.

Applications De Recherche Scientifique

Crystal Structure Analysis

The compound has been used in the study of crystal structures . The research focused on the crystal structure of a similar compound, providing valuable insights into the molecular structure, atomic coordinates, and displacement parameters .

Organic Synthesis

The compound has potential applications in organic synthesis . It can be used in the generation of carbon-carbon, carbon-hetero atom, and hetero-hetero atom bonds, leading to the creation of new heterocyclic compounds .

Material Science

In material science, the compound has been used in the development of cellulose diacetate aerogels . These aerogels have low drying shrinkage, exceptional thermal insulation, and superior mechanical strength .

Pharmaceutical Applications

The compound has potential pharmaceutical applications. For instance, it has been used in the treatment of moderate to severe dyspareunia, a symptom of vulvar and vaginal atrophy, associated with menopause .

Biotransformation

The compound has been used in biotransformation studies . It has been used in the transformation of phytosterols to Androst-1,4-Diene-3,17-Dione by Mycobacterium sp .

Industrial Applications

The compound has potential industrial applications. It has been used in the production of high-performance cellulose-derived aerogel .

Propriétés

IUPAC Name |

[(3R,8R,9S,10R,13S)-17-acetyloxy-10,13-dimethyl-2,3,4,7,8,9,11,12-octahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30O4/c1-14(24)26-17-9-11-22(3)16(13-17)5-6-18-19-7-8-21(27-15(2)25)23(19,4)12-10-20(18)22/h5,7-8,17-18,20H,6,9-13H2,1-4H3/t17-,18+,20+,22+,23+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URRPYWDJVVVTSE-WBZBWJJNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CCC2(C3CCC4(C(=CC=C4OC(=O)C)C3CC=C2C1)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1CC[C@@]2([C@H]3CC[C@]4(C(=CC=C4OC(=O)C)[C@@H]3CC=C2C1)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60747585 |

Source

|

| Record name | (3alpha)-Androsta-5,14,16-triene-3,17-diyl diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(3R,8R,9S,10R,13S)-17-acetyloxy-10,13-dimethyl-2,3,4,7,8,9,11,12-octahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate | |

CAS RN |

34635-42-2 |

Source

|

| Record name | (3alpha)-Androsta-5,14,16-triene-3,17-diyl diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(Aminomethyl)piperidin-1-yl]isoindole-1,3-dione](/img/structure/B1147164.png)

![5-Methoxy-1-[4-(difluoromethyl)phenyl]-1-pentanone Oxime](/img/structure/B1147166.png)

![(8S,10S,11S,13S,14S)-17-(2-Chloroacetyl)-9-fluoro-11-hydroxy-10,13,16-trimethyl-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B1147167.png)

![(8aR,12aS,13aS)-12-(Ethanesulfonyl)-3-methoxy-5,8,8a,9,10,11,12,12a,13,13a-decahydro-6H-isoquinolino[2,1-g][1,6]naphthyridin-7-ium](/img/structure/B1147170.png)

![2-[2-(4-Fluorophenyl)ethoxy]adenosine](/img/structure/B1147182.png)